Fmoc-Gly-D-Ala-D-Ala-OH Fmoc-Gly-D-Ala-D-Ala-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC17616717
InChI: InChI=1S/C23H25N3O6/c1-13(21(28)26-14(2)22(29)30)25-20(27)11-24-23(31)32-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,13-14,19H,11-12H2,1-2H3,(H,24,31)(H,25,27)(H,26,28)(H,29,30)/t13-,14-/m1/s1
SMILES:
Molecular Formula: C23H25N3O6
Molecular Weight: 439.5 g/mol

Fmoc-Gly-D-Ala-D-Ala-OH

CAS No.:

Cat. No.: VC17616717

Molecular Formula: C23H25N3O6

Molecular Weight: 439.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Gly-D-Ala-D-Ala-OH -

Molecular Formula C23H25N3O6
Molecular Weight 439.5 g/mol
IUPAC Name (2R)-2-[[(2R)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]propanoyl]amino]propanoic acid
Standard InChI InChI=1S/C23H25N3O6/c1-13(21(28)26-14(2)22(29)30)25-20(27)11-24-23(31)32-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,13-14,19H,11-12H2,1-2H3,(H,24,31)(H,25,27)(H,26,28)(H,29,30)/t13-,14-/m1/s1
Standard InChI Key GBYJIRGCZVLCJK-ZIAGYGMSSA-N
Isomeric SMILES C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CC(C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Structural and Physicochemical Properties

Molecular Architecture

Fmoc-Gly-D-Ala-D-Ala-OH consists of a glycine residue flanked by two D-alanine units, all protected by an Fmoc group. The IUPAC name is (2R)2[[(2R)2[[2(9Hfluoren9ylmethoxycarbonylamino)acetyl]amino]propanoyl]amino]propanoicacid(2R)-2-[[(2R)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]propanoyl]amino]propanoic acid. The D-configuration of alanine residues distinguishes it from naturally occurring L-amino acids, conferring resistance to proteolytic enzymes.

Physicochemical Characteristics

Key properties include:

  • Molecular Weight: 439.5 g/mol

  • Solubility: Sparingly soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO)

  • Storage: Stable below 30°C

  • Optical Activity: [α]D20=18°[α]^{20}_{D} = 18° (c = 1 in DMF)

The compound’s stability stems from the Fmoc group, which is cleaved under basic conditions, allowing selective deprotection during synthesis .

Synthesis and Solid-Phase Peptide Assembly

Standard SPPS Protocol

Fmoc-Gly-D-Ala-D-Ala-OH is synthesized via Fmoc/tBu-strategy SPPS, as outlined by Coin et al. :

  • Resin Preparation: PEG-modified polystyrene resins are swelled in DMF.

  • Fmoc Deprotection: 20% piperidine in DMF removes the Fmoc group .

  • Coupling: HBTU (142 mg) and DIEA (131 μl) activate Fmoc-amino acids (0.375 mmol) for 30-minute reactions .

  • Washing: DMF rinses remove excess reagents .

This protocol achieves >99% coupling efficiency, critical for assembling complex peptides .

Challenges in D-Ala Incorporation

D-amino acids introduce steric hindrance, necessitating optimized coupling times and excess reagents. Double couplings (two 30-minute cycles) are recommended to prevent deletion sequences . Aggregation of nascent peptide chains is mitigated by intermittent stirring to preserve resin integrity .

Comparative Analysis with Analogous Compounds

PropertyFmoc-Gly-D-Ala-D-Ala-OHFmoc-Gly-D-Ala-D-Ala-D-Ala-OH Fmoc-Ala-OH
Molecular FormulaC23_{23}H25_{25}N3_{3}O6_{6}C26_{26}H31_{31}N4_{4}O7_{7}C18_{18}H17_{17}NO4_{4}
Molecular Weight (g/mol)439.5581.6311.33
SolubilityDMF, DMSODMFDMF, Methanol
Key ApplicationAntimicrobial peptidesβ-sheet stabilizersBuilding block

Fmoc-Gly-D-Ala-D-Ala-OH’s shorter chain length facilitates rapid synthesis compared to tetra-alanine variants, which require extended coupling times .

Biomedical Applications and Research Insights

Enhanced Proteolytic Stability

Peptides incorporating D-alanine exhibit prolonged half-lives in vivo. For example, Fmoc-Gly-D-Ala-D-Ala-OH-based analogs showed 3-fold greater stability in serum compared to L-configured counterparts. This property is exploited in antimicrobial peptides (AMPs), where resistance to bacterial proteases enhances efficacy.

Drug Delivery Systems

The compound’s amphiphilic nature enables self-assembly into nanostructures for drug encapsulation. In a 2024 study, Fmoc-Gly-D-Ala-D-Ala-OH formed micelles loading doxorubicin with 85% efficiency, reducing off-target toxicity in murine models.

Neurological Therapeutics

D-amino acid-rich peptides penetrate the blood-brain barrier more effectively. Fmoc-Gly-D-Ala-D-Ala-OH derivatives targeting amyloid-β aggregates demonstrated 40% reduction in plaque formation in vitro, suggesting potential for Alzheimer’s disease therapeutics.

Quality Control and Analytical Methods

Microcleavage Testing

A 2-hour cleavage in 95% TFA/2.5% H2_2O/2.5% TIS releases peptides for MALDI-TOF analysis, verifying sequence integrity .

Industrial-Scale Production Considerations

Cost Optimization

Bulk synthesis reduces reagent costs by 30% through:

  • Reagent Recycling: DIEA recovery via distillation

  • Resin Reuse: PEG-PS resins withstand 10 synthesis cycles without fragmentation

Environmental Impact

Green chemistry adaptations replace DMF with cyclopentyl methyl ether (CPME), reducing hazardous waste by 50%.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator